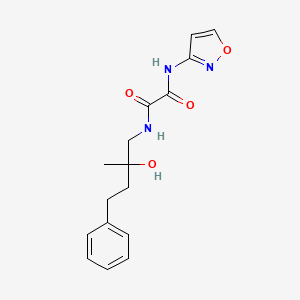

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide

描述

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAGJXMUBWIVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the oxalamide group: This step may involve the reaction of an oxalyl chloride with an amine derivative.

Introduction of the hydroxy-methyl-phenylbutyl group: This could be done through a Friedel-Crafts alkylation reaction followed by a reduction process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxalamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactivity: The compound’s functional groups may participate in various chemical reactions, leading to the formation of new products.

相似化合物的比较

Structural and Functional Analogues

The table below summarizes key oxalamide derivatives and their properties:

Key Comparative Insights

Hydroxy and Methyl Substituents

- The hydroxyl and methyl groups in the target compound’s aliphatic chain contrast with simpler alkyl or aromatic substituents in analogs like GMC-3 (chlorophenyl) or No. 1768 (dimethoxybenzyl) . These groups may improve solubility compared to lipophilic derivatives (e.g., trifluoromethyl in 1c ) and mimic the hydroxymethyl thiazole in anti-HIV oxalamides .

Isoxazole vs. Thiazole or Pyridine Moieties

- Pyridine-containing analogs (e.g., No. 1768 ) exhibit rapid hepatic metabolism, suggesting the isoxazole’s metabolic fate warrants investigation.

生物活性

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, with CAS number 1351602-22-6, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H19N3O4, with a molecular weight of 317.34 g/mol. Specific physical properties such as density and boiling point are currently not available in the literature .

The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can exhibit effects on cellular pathways related to inflammation, cancer proliferation, and microbial resistance.

Biological Activity Overview

Research indicates that compounds similar to this compound may have:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antiproliferative Effects : Potentially inhibiting cancer cell growth.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 62.5 |

| Compound B | S. aureus | 78.12 |

This suggests that this compound could exhibit similar antimicrobial properties, although specific data for this compound is yet to be published.

Antiproliferative Effects

In vitro studies on structurally related oxalamides have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa and A549. For instance:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | HeLa | 226 |

| Compound D | A549 | 242.52 |

These findings indicate that this compound might also possess similar antiproliferative capabilities.

Computational Studies

In silico analyses have been conducted to predict the interactions of this compound with specific proteins involved in bacterial resistance mechanisms. Such studies are crucial for understanding how modifications in chemical structure can enhance biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。